molecular formula C15H11N3O3 B7786411 N'-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]pyridine-4-carbohydrazide

N'-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]pyridine-4-carbohydrazide

Cat. No.: B7786411
M. Wt: 281.27 g/mol
InChI Key: WKTKIOFQGCXQHW-LCYFTJDESA-N
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Preparation Methods

Carbonyldiimidazole can be prepared by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield .

Chemical Reactions Analysis

Carbonyldiimidazole undergoes several types of chemical reactions:

    Oxidation and Reduction: It is relatively stable and does not easily undergo oxidation or reduction.

    Substitution: It is commonly used to convert amines into amides, carbamates, and ureas.

    Common Reagents and Conditions: The formation of amides is promoted by Carbonyldiimidazole, which is less reactive than acid chlorides but easier to handle.

Scientific Research Applications

Carbonyldiimidazole has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Carbonyldiimidazole is unique in its ability to facilitate peptide coupling without the need for highly reactive and hazardous reagents like thionyl chloride. Similar compounds include:

Carbonyldiimidazole stands out due to its ease of handling and relatively mild reaction conditions compared to other coupling reagents.

Properties

IUPAC Name

N'-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]pyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-14(10-5-7-16-8-6-10)18-17-9-13-11-3-1-2-4-12(11)15(20)21-13/h1-9,17H,(H,18,19)/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTKIOFQGCXQHW-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CNNC(=O)C3=CC=NC=C3)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/NNC(=O)C3=CC=NC=C3)/OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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